

Navigating the Solubility Landscape of 2-Nitroacetamide: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	2-Nitroacetamide	
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This technical guide is intended for researchers, scientists, and professionals in drug development who are interested in the physicochemical properties of **2-nitroacetamide**. It provides a comprehensive overview of the available data, outlines detailed experimental protocols for solubility determination, and explores computational approaches for predicting solubility.

Executive Summary

2-Nitroacetamide is a chemical compound with potential applications in various fields of chemical research and development. A thorough understanding of its solubility in different solvents is crucial for its synthesis, purification, formulation, and application. However, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant scarcity of experimentally determined quantitative solubility data for **2-nitroacetamide** in a wide range of organic and aqueous solvents. This guide addresses this data gap by providing a framework for researchers to determine and predict the solubility of **2-nitroacetamide**.

Physicochemical Properties of 2-Nitroacetamide



While extensive solubility data is lacking, some fundamental physicochemical properties of **2-nitroacetamide** have been reported. These properties are essential for understanding its potential behavior in different solvent systems.

Property	Value	Source
Molecular Formula	C2H4N2O3	PubChem[1]
Molecular Weight	104.07 g/mol	PubChem[1]
IUPAC Name	2-nitroacetamide	PubChem[1]
CAS Number	14011-21-3	PubChem[1]
Computed XLogP3-AA	-0.9	PubChem[1]

Experimental Determination of Solubility

Given the absence of published data, experimental determination is the most reliable method to obtain accurate solubility values for **2-nitroacetamide**. The isothermal shake-flask method is a widely accepted and robust technique for this purpose.

Principle of the Isothermal Shake-Flask Method

The shake-flask method involves creating a saturated solution of the solute (**2-nitroacetamide**) in a specific solvent at a constant temperature. By allowing the system to reach equilibrium, the concentration of the dissolved solute in the supernatant can be measured, which represents its solubility at that temperature.

Detailed Experimental Protocol

3.2.1. Materials and Equipment

- 2-Nitroacetamide (solid, of known purity)
- A selection of solvents of interest (e.g., water, ethanol, methanol, acetone, ethyl acetate, etc.)
- Analytical balance

Foundational & Exploratory



- Thermostatically controlled shaker or water bath
- Centrifuge
- · Volumetric flasks and pipettes
- Syringe filters (e.g., 0.45 μm PTFE or nylon)
- Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, or a calibrated gravimetric method)

3.2.2. Procedure

- Preparation of Supersaturated Solutions: Add an excess amount of solid 2-nitroacetamide
 to a series of sealed vials, each containing a known volume of a different solvent. The
 presence of undissolved solid is crucial to ensure saturation.
- Equilibration: Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The required equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.
- Phase Separation: After equilibration, allow the vials to rest at the same constant temperature for a period to allow the excess solid to sediment. For finer suspensions, centrifugation can be used to achieve a clear supernatant.
- Sample Withdrawal and Preparation: Carefully withdraw a known volume of the clear supernatant using a pipette or syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
- Quantification: Analyze the concentration of 2-nitroacetamide in the filtered supernatant using a validated analytical method.
 - HPLC-UV/UV-Vis: Prepare a calibration curve using standard solutions of 2nitroacetamide of known concentrations. Dilute the sample from the supernatant to fall within the linear range of the calibration curve and determine its concentration.



- Gravimetric Method: A known volume of the filtered supernatant is transferred to a preweighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven), and the mass of the remaining solid 2-nitroacetamide is determined.
- Data Reporting: Express the solubility in appropriate units, such as grams per 100 g of solvent (g/100g), moles per liter (mol/L), or mole fraction.

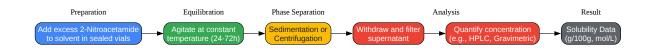
Computational Prediction of Solubility

In the absence of experimental data, computational models can provide estimations of solubility. These methods are valuable for initial screening and for prioritizing experimental work.

Various in silico models exist for predicting solubility, ranging from quantitative structure-property relationship (QSPR) models to more complex thermodynamic models like COSMO-RS (Conductor-like Screening Model for Real Solvents). Machine learning algorithms are also increasingly being used to develop predictive models based on large datasets of known solubilities. While a specific predicted solubility for **2-nitroacetamide** is not readily available in public databases, researchers with access to relevant software can perform these calculations using the chemical structure of **2-nitroacetamide**.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of **2-nitroacetamide** solubility using the shake-flask method.



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References

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